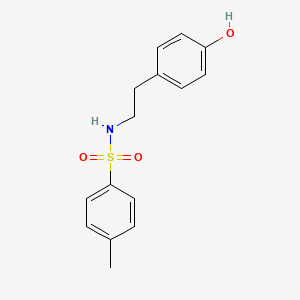
N-tosyl-tyramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tosyl-tyramine is an organic compound that belongs to the class of sulfonamides. It is derived from tyramine, a naturally occurring monoamine compound, by introducing a tosyl (p-toluenesulfonyl) group. This modification enhances the compound’s stability and reactivity, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tosyl-tyramine can be synthesized through the reaction of tyramine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
Tyramine+p-Toluenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-tosyl-tyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can remove the tosyl group, reverting it back to tyramine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can replace the tosyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce tyramine.
Scientific Research Applications
N-tosyl-tyramine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
N-tosyl-tyramine exerts its effects by interacting with specific molecular targets. The tosyl group enhances its binding affinity to enzymes and receptors, modulating their activity. The compound can induce the release of catecholamines, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-tosyl-phenethylamine
- N-tosyl-tryptamine
- N-tosyl-dopamine
Uniqueness
N-tosyl-tyramine is unique due to its specific structure, which combines the properties of tyramine and the tosyl group. This combination enhances its stability and reactivity, making it more versatile in chemical and biological applications compared to its analogs.
Properties
CAS No. |
259263-97-3 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-2-8-15(9-3-12)20(18,19)16-11-10-13-4-6-14(17)7-5-13/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
ZTGAJVOEGBPKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















